REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.B1([O-])OO1.[OH2:15].[OH2:16].O.O.[Na+]>C(O)(C(F)(F)F)=O.CC(O)=O>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([N+:6]([O-:16])=[O:15])=[C:4]([F:10])[CH:3]=1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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4.75 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(N)C(=C1)F)F
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Name
|
|
Quantity
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16 g
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Type
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reactant
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Smiles
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B1(OO1)[O-].O.O.O.O.[Na+]
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Name
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|
Quantity
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50.2 mL
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Type
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solvent
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
50.2 mL
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Type
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solvent
|
Smiles
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CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated for 24 h
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Duration
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24 h
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Type
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CUSTOM
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Details
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The reaction was quenched with water (10 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (15 mL)
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Type
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WASH
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Details
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The organic layer was washed with brine (10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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to yield a yellow solid
|
Type
|
CUSTOM
|
Details
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The material was purified by silica gel chromatography on an ISCO combi-flash Rf system
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Type
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ADDITION
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Details
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The fractions containing product
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to yield a white solid, 2.28 g (42% yield)
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Name
|
|
Type
|
|
Smiles
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BrC=1C=C(C(=C(C1)F)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |